3-(4-bromobenzyl)-9-(3-methoxyphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
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Description
3-(4-bromobenzyl)-9-(3-methoxyphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C23H22BrN5O3 and its molecular weight is 496.365. The purity is usually 95%.
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Scientific Research Applications
Bromophenol Compounds from Marine Sources
Bromophenol Derivatives from Marine Algae
Studies have isolated various bromophenol compounds from marine red algae, such as Rhodomela confervoides. These compounds, characterized by their bromination patterns and phenolic structures, have demonstrated potential applications in food and pharmaceutical industries due to their potent antioxidant activities. Compounds similar in structural complexity to "3-(4-bromobenzyl)-9-(3-methoxyphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione" may thus be explored for their radical scavenging and antioxidant capabilities, which are essential for mitigating oxidative stress-related diseases and for preserving food quality (Li et al., 2012).
Antibacterial Activities
Bromophenol derivatives isolated from Rhodomela confervoides have also shown antibacterial properties against a range of bacterial strains. This suggests potential applications in developing new antibacterial agents from structurally complex brominated compounds for addressing microbial resistance (Xu et al., 2003).
Synthetic Applications in Heterocyclic Compound Development
The intramolecular arylation of N-substituted enaminones, including those related to bromophenyl and bromobenzyl derivatives, has been applied to synthesize heterocyclic compounds. Such processes highlight the synthetic utility of brominated compounds in preparing pharmacologically relevant heterocycles, which could be pertinent to neurodegenerative, antimicrobial, and cancer therapies (Iida et al., 1978).
Cancer Research Applications
Studies involving the synthesis of imidazole derivatives mimicking structures of potent antimycobacterial purines suggest that brominated compounds, due to their structural diversity, could serve as leads for designing new antitumor agents. This aligns with the potential exploration of complex brominated molecules like "3-(4-bromobenzyl)-9-(3-methoxyphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione" in oncological research (Miranda & Gundersen, 2009).
properties
IUPAC Name |
3-[(4-bromophenyl)methyl]-9-(3-methoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22BrN5O3/c1-26-20-19(21(30)29(23(26)31)14-15-7-9-16(24)10-8-15)28-12-4-11-27(22(28)25-20)17-5-3-6-18(13-17)32-2/h3,5-10,13H,4,11-12,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUBFCOPTZUXHET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)CC3=CC=C(C=C3)Br)N4CCCN(C4=N2)C5=CC(=CC=C5)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22BrN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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